[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the selenadiazole family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one typically involves the reaction of aromatic o-diamines with selenium dioxide (SeO2). This method is widely used due to its efficiency and reliability . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the formation of the selenadiazole ring . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include concentrated nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are nitro, amine, and substituted derivatives, respectively .
Wissenschaftliche Forschungsanwendungen
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as tryptophan 2,3-dioxygenase and glutaminase, which are involved in cancer cell metabolism . Additionally, it modulates G protein-coupled receptors and DNA-dependent protein kinases, contributing to its anticancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one can be compared with other similar compounds, such as:
[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7(3h)-one: This compound is similar in structure but contains sulfur instead of selenium.
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(3h)-one:
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs .
Eigenschaften
CAS-Nummer |
7698-94-4 |
---|---|
Molekularformel |
C4H2N4OSe |
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
6H-[1,2,5]selenadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OSe/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI-Schlüssel |
DYOISWWSVPQCPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=N[Se]N=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.